

An In-depth Technical Guide to (4-Aminobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Aminobenzofuran-2-yl)methanol

Cat. No.: B1647399

[Get Quote](#)

This technical guide provides a comprehensive overview of **(4-Aminobenzofuran-2-yl)methanol**, focusing on its chemical identifiers, potential synthetic routes, and the biological activities associated with the broader class of aminobenzofuran derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identifiers

(4-Aminobenzofuran-2-yl)methanol is a heterocyclic organic compound. Its key identifiers are summarized in the table below for easy reference.

Identifier	Value
CAS Number	503621-00-9
Chemical Name	2-Benzofuranmethanol, 4-amino-
Molecular Formula	C ₉ H ₉ NO ₂
Molecular Weight	163.17 g/mol
Synonyms	(4-Aminobenzofuran-2-yl)methanol, 4-amino-2-benzofuranmethanol

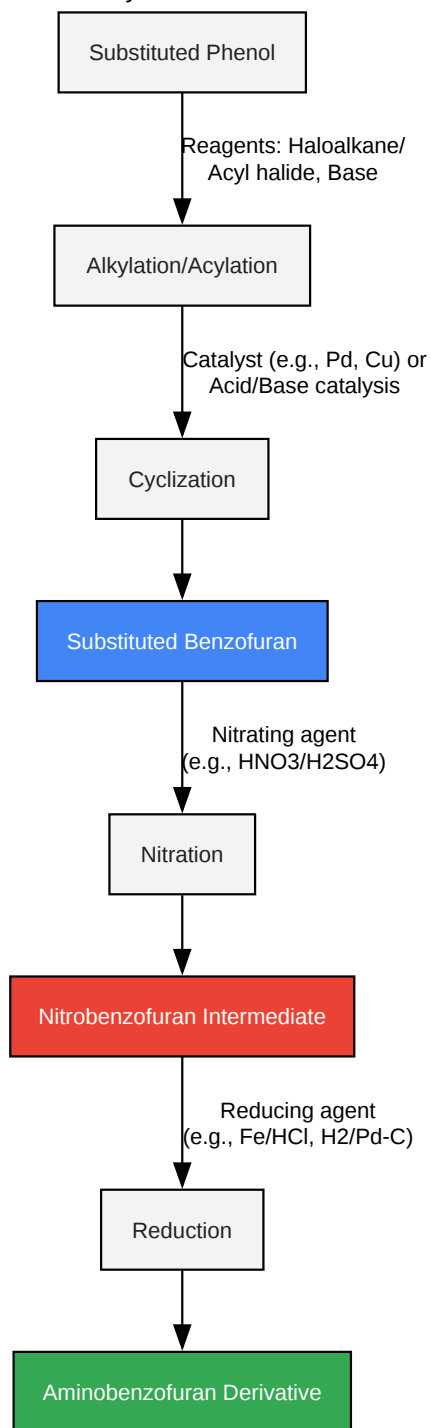
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(4-Aminobenzofuran-2-yl)methanol** is not readily available in the surveyed literature, several general synthetic strategies for aminobenzofuran derivatives have been reported. These methods can be adapted to produce the target compound.

General Synthetic Approach: A plausible synthetic pathway could involve a multi-step process starting from a substituted phenol. One common strategy is the intramolecular cyclization of a suitably functionalized precursor. For instance, the synthesis could potentially proceed through the formation of a 4-nitrobenzofuran intermediate, followed by the reduction of the nitro group to an amine.

A generalized workflow for the synthesis of aminobenzofuran derivatives is depicted below.

Generalized Synthesis of Aminobenzofurans



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of aminobenzofuran derivatives.

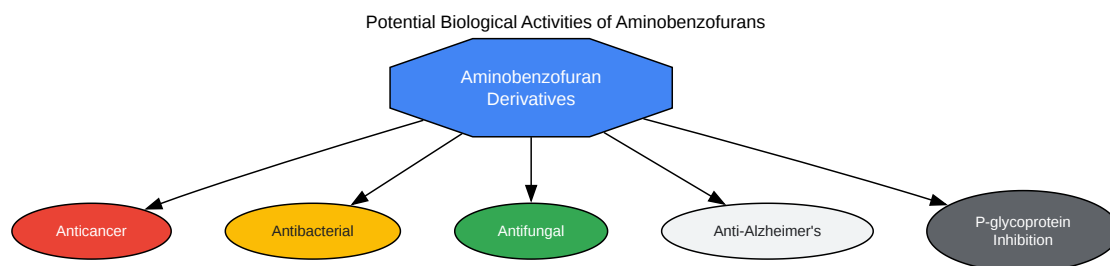
Key Methodologies from Literature:

- **Smiles Rearrangement:** This method has been successfully applied for the synthesis of 4- and 5-aminobenzofurans from the corresponding hydroxybenzofurans. The process involves the conversion of the phenol to a 2-aryloxy-2-methylpropionamide, which then undergoes an intramolecular nucleophilic displacement.
- **[4+1] Cycloaddition:** A novel approach for constructing 2-aminobenzofurans involves the scandium triflate-mediated formal [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides. This method offers a direct and efficient route to the 2-aminobenzofuran scaffold.[\[1\]](#)
- **Tandem SNAr-Cyclocondensation:** Fluorinated 3-aminobenzofurans have been synthesized via a tandem SNAr-cyclocondensation reaction of perfluorobenzonitriles with α -hydroxycarbonyl compounds.[\[2\]](#)

Biological Activity and Potential Applications

The benzofuran core is a prominent scaffold in a wide range of biologically active compounds and natural products.[\[3\]](#)[\[4\]](#) The addition of an amino group can significantly modulate the pharmacological properties of these molecules. While specific biological data for **(4-Aminobenzofuran-2-yl)methanol** is scarce, the broader class of aminobenzofuran derivatives has demonstrated a variety of promising biological activities.

The potential biological activities of aminobenzofuran derivatives are illustrated in the following diagram.



[Click to download full resolution via product page](#)

Potential therapeutic applications of the aminobenzofuran scaffold.

Quantitative Data on Related Compounds:

The following table summarizes the reported biological activities of various aminobenzofuran derivatives, highlighting their potential as therapeutic agents.

Compound Class/Derivative	Biological Activity	Target/Cell Line	IC ₅₀ / Activity
Furan-benzofuran-containing proximicin analogues	Antiproliferative	U-87 MG (Glioblastoma)	6.54 µg/mL
Novel 2-aminobenzofuran derivatives	P-glycoprotein Inhibition	K562/A02 cells	EC ₅₀ = 78.1 nM
3-Aminobenzofuran derivatives	Cholinesterase Inhibition	-	IC ₅₀ ranging from 0.64 to 81.06 µM
3-Aminobenzofuran derivatives	Aβ ₁₋₄₂ Aggregation Inhibition	-	Up to 38.8% inhibition at 10 µM

Detailed Insights into Biological Activities:

- **Anticancer Activity:** Aminobenzofuran-containing analogues have shown significant antiproliferative activity against human glioblastoma cells, in some cases exceeding the potency of the standard drug temozolomide.[5] The substitution pattern on the benzofuran and associated moieties plays a crucial role in modulating this activity.
- **P-glycoprotein (P-gp) Inhibition:** Certain novel 2-aminobenzofuran derivatives have been identified as potent inhibitors of P-glycoprotein, a key protein involved in multidrug resistance (MDR) in cancer cells.[6] By inhibiting P-gp, these compounds can restore the efficacy of conventional chemotherapeutic agents.
- **Anti-Alzheimer's Disease Activity:** A series of 3-aminobenzofuran derivatives have been investigated as multifunctional agents for the treatment of Alzheimer's disease. These compounds have demonstrated the ability to inhibit cholinesterases and the aggregation of amyloid-beta (Aβ) peptides, two key pathological hallmarks of the disease.[7]
- **Antimicrobial Activity:** Benzofuran derivatives, including those with amino substitutions, have been reported to possess antibacterial and antifungal properties.[3]

Conclusion

(4-Aminobenzofuran-2-yl)methanol, identified by CAS number 503621-00-9, belongs to the promising class of aminobenzofuran derivatives. While specific experimental data for this compound is limited in the public domain, the broader family of aminobenzofurans exhibits a wide range of significant biological activities, including anticancer, P-gp inhibitory, and neuroprotective effects. The synthetic methodologies outlined in this guide provide a foundation for the potential preparation of **(4-Aminobenzofuran-2-yl)methanol** and other novel analogues for further investigation in drug discovery and development programs. Further research into the specific properties and biological profile of this compound is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (4-Aminobenzofuran-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1647399#4-aminobenzofuran-2-yl-methanol-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com